Actinoidin

Description

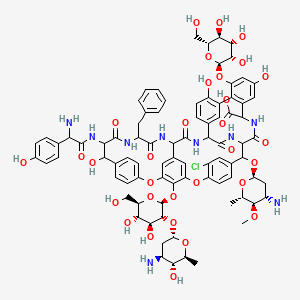

Structure

2D Structure

Properties

CAS No. |

39319-82-9 |

|---|---|

Molecular Formula |

C84H94ClN9O31 |

Molecular Weight |

1761.1 g/mol |

IUPAC Name |

48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5R,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-19-[[2-amino-2-(4-hydroxyphenyl)acetyl]amino]-2-[(2R,4S,5R,6S)-4-amino-5-methoxy-6-methyloxan-2-yl]oxy-22-benzyl-5-chloro-18,32,37-trihydroxy-20,23,26,42,44-pentaoxo-35-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid |

InChI |

InChI=1S/C84H94ClN9O31/c1-32-65(100)46(86)28-56(116-32)124-75-70(105)68(103)55(31-96)122-84(75)125-74-52-24-39-25-53(74)119-50-20-14-38(23-45(50)85)73(123-57-29-47(87)72(115-3)33(2)117-57)64-81(112)92-62(82(113)114)44-26-41(98)27-51(120-83-71(106)69(104)67(102)54(30-95)121-83)58(44)43-22-37(13-19-49(43)99)60(78(109)94-64)91-79(110)61(39)90-76(107)48(21-34-7-5-4-6-8-34)89-80(111)63(66(101)36-11-17-42(118-52)18-12-36)93-77(108)59(88)35-9-15-40(97)16-10-35/h4-20,22-27,32-33,46-48,54-57,59-73,75,83-84,95-106H,21,28-31,86-88H2,1-3H3,(H,89,111)(H,90,107)(H,91,110)(H,92,112)(H,93,108)(H,94,109)(H,113,114)/t32-,33-,46-,47-,48?,54+,55+,56-,57-,59?,60?,61?,62?,63?,64?,65-,66?,67+,68+,69-,70-,71-,72-,73?,75+,83-,84-/m0/s1 |

InChI Key |

FHIABUHDBXFQIT-JSNQUVIDSA-N |

SMILES |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)OC9C(C(C(C(O9)CO)O)O)O)C1=C(C=CC(=C1)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(C1=CC=C(C=C1)O)N)CC1=CC=CC=C1)O)C(=O)O)OC1CC(C(C(O1)C)OC)N)Cl)CO)O)O)N)O |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O[C@@H]9[C@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C1=C(C=CC(=C1)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(C1=CC=C(C=C1)O)N)CC1=CC=CC=C1)O)C(=O)O)O[C@H]1C[C@@H]([C@H]([C@@H](O1)C)OC)N)Cl)CO)O)O)N)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)OC9C(C(C(C(O9)CO)O)O)O)C1=C(C=CC(=C1)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(C1=CC=C(C=C1)O)N)CC1=CC=CC=C1)O)C(=O)O)OC1CC(C(C(O1)C)OC)N)Cl)CO)O)O)N)O |

Synonyms |

actinoidin actinoidins actinoidins hydrochloride |

Origin of Product |

United States |

Biosynthesis and Biotechnological Production of Actinoidin

Biosynthetic Pathway Elucidation

Oxidative Peptide Cyclization Cascade

The formation of the characteristic polycyclic core of glycopeptide antibiotics like Actinoidin is critically dependent on an oxidative peptide cyclization cascade. This process transforms a linear peptide precursor into a complex, three-dimensional scaffold through the formation of intramolecular crosslinks. These cyclization events are crucial for establishing the unique "basket-like" structure that is essential for the antibiotic's biological activity.

Function of Cytochrome P450 Monooxygenases (Oxy Enzymes)

Cytochrome P450 monooxygenases, often referred to as Oxy enzymes in the context of glycopeptide antibiotic biosynthesis, play a pivotal role in the oxidative cyclization cascade. These enzymes are a diverse superfamily containing a heme cofactor and primarily function as monooxygenases, inserting one oxygen atom into a substrate while reducing the second to water ebi.ac.ukwikipedia.orgnih.gov. In the biosynthesis of secondary metabolites, including antibiotics, P450s catalyze various oxidative steps, such as hydroxylation reactions ebi.ac.ukfrontiersin.org.

In actinomycetes, the producers of this compound, soluble cytochrome P450 monooxygenases are frequently found and are often substrate-inducible nih.gov. These enzymes exhibit relatively broad substrate specificity, and some strains can synthesize large quantities of the protein to compensate for low catalytic turnover with certain substrates nih.gov. For glycopeptide antibiotics, P450 monooxygenases catalyze the intramolecular oxidative cross-linking of aromatic amino acid residues within the heptapeptide (B1575542) scaffold, forming the characteristic macrocyclic rings acs.orgnih.govrsc.org.

Formation of Macrocyclic Crosslinks (e.g., Aryl Ether and C-C Bonds)

The oxidative peptide cyclization catalyzed by P450 monooxygenases leads to the formation of specific macrocyclic crosslinks, which are defining features of glycopeptide antibiotics. These crosslinks include aryl ether bonds and carbon-carbon (C-C) bonds. For instance, in related ribosomally synthesized and post-translationally modified peptides (RiPPs) like darobactin, a bicyclic scaffold is formed via an ether crosslink between two tryptophan residues and a C-C bond between a lysine (B10760008) and a tryptophan residue researchgate.net. Similarly, in the synthesis of macrolones, the formation of central ether bonds and terminal C-C bonds are key steps nih.gov.

The formation of aryl ether bonds involves the oxidative coupling of phenolic residues, where the oxygen atom of one aromatic ring forms an ether linkage with another ontosight.aimdpi.com. C-C bond formation, on the other hand, involves the direct coupling of carbon atoms, often between aromatic or aliphatic side chains mdpi.comfishersci.se. These crosslinks are essential for shaping the rigid, cup-shaped cavity of glycopeptide antibiotics, which is crucial for their binding to bacterial cell wall precursors and subsequent antimicrobial action rsc.org.

Precursor Biosynthesis

The biosynthesis of this compound, like other complex natural products, relies on the availability of specialized precursor molecules. These precursors are often non-proteinogenic amino acids and aminosugars, which are synthesized through dedicated enzymatic pathways.

| Non-Proteinogenic Amino Acid | Role in Biosynthesis (General GPA) | PubChem CID |

|---|---|---|

| 4-Hydroxyphenylglycine (Hpg) | Essential for side-chain cross-links in GPA scaffold | 7892 |

| 3,5-Dihydroxyphenylglycine (Dpg) | Essential for side-chain cross-links in GPA scaffold | 1183 |

| L-Canavanine (Example NPAA) | Non-proteinogenic amino acid found in plants | 275 |

| β-Methylamino-L-alanine (Example NPAA) | Non-proteinogenic amino acid produced by cyanobacteria | 105089 |

| Norleucine (Example NPAA) | Non-proteinogenic L-alpha-amino acid, does not occur naturally | 21236 |

Aminosugar Biosynthesis

| Aminosugar | Role in Biosynthesis (General GPA) | PubChem CID |

|---|---|---|

| N-Acetyl-D-Galactosamine | Initial O-linked sugar in protein glycosylations; common aminosugar | 440552 |

| Muramic acid | Amino sugar acid, component of bacterial cell walls | 433580, 441038, 44123550, 45039974, 12313001 |

| Amino sugar U 7 | Example of an amino sugar | 192225 |

Post-Synthetic Modifications and Tailoring Reactions

Following the core peptide assembly and oxidative cyclization, this compound undergoes a series of post-synthetic modifications, also known as tailoring reactions. These enzymatic transformations further diversify the chemical structure of the antibiotic, influencing its stability, solubility, and interaction with biological targets acs.orgnih.gov. Tailoring enzymes are co-produced with the scaffold assembly machinery and catalyze a broad spectrum of reactions.

Common tailoring reactions observed in glycopeptide antibiotics, and thus relevant to this compound, include glycosylation, halogenation, sulfation, and methylation acs.orgnih.govrsc.orgnih.gov. Glycosylation, the attachment of sugar moieties (including aminosugars), is one of the most studied tailoring mechanisms in glycopeptide antibiotics, with some, like ristocetin, decorated with multiple sugar residues nih.govdokumen.pub. Halogenation, particularly chlorination, is also prevalent in glycopeptide variants such as this compound itself, complestatin, and kistamycin nih.gov. Sulfation and methylation are also observed, contributing to the final chemical diversity and biological properties of these complex molecules acs.orgnih.gov. These modifications can impart stability, increase solubility, affect dimerization constants, limit conformational flexibility, and even aid in evading resistance mechanisms nih.gov.

| Modification Type | Enzyme Class (General) | Effect on this compound/GPAs |

|---|---|---|

| Glycosylation | Glycosyltransferases | Adds sugar moieties, influencing solubility and biological activity |

| Halogenation | Halogenases | Introduces halogen atoms (e.g., chlorine), common in this compound |

| Sulfation | Sulfotransferases | Adds sulfate (B86663) groups, less common but impactful |

| Methylation | Methyltransferases | Adds methyl groups, can cap amino termini |

Molecular Structure and Advanced Characterization Techniques

Core Heptapeptide (B1575542) Scaffold and Cross-linking Architecture

Actinoidins are characterized by a core heptapeptide scaffold, a common feature among glycopeptide antibiotics. This peptide core is made rigid by the presence of three characteristic cross-links formed between the side chains of aromatic amino acid residues. These cross-links are typically established through an oxidative peptide cyclization cascade, a process facilitated by cytochrome P450 (Oxy) enzymes. In the case of actinoidin A, as a type II glycopeptide antibiotic, it features three distinct cross-links and possesses aromatic side chains at positions 1 and 3 of its structure. Furthermore, two bonds within the central 4-hydroxyphenylglycine (Hpg) residues of the scaffold are formed via oxidative ring closure reactions.

A defining structural element of this compound-A is its phenoxazinone chromophore. This chromophore is integral to the molecule's structure, along with two pentapeptide lactone rings. The phenoxazinone chromophore itself is formed through a complex oxidative coupling reaction involving two molecules of a substituted 2-aminophenol. This enzymatic process, catalyzed by phenoxazinone synthase, represents the final step in the biosynthesis of related compounds like actinomycin (B1170597).

Structural variations exist among different this compound analogues, primarily in their carbohydrate components. A significant difference between this compound A and this compound A2 lies in the identity of one of their constituent aminosugars. Specifically, this compound A contains L-acosamine, whereas this compound A2 features L-rhamnose in its place. This substitution highlights the subtle yet distinct modifications that can occur within this class of compounds.

The determination of chirality and stereochemistry in actinoidins is a critical aspect of their structural characterization. Advanced 2D 1H NMR methods, including Correlation Spectroscopy (COSY), Double Quantum Coherence Experiments (DQCE), Homonuclear Hartmann-Hahn Experiments (HOHAHA), and Nuclear Overhauser Spectroscopy (NOESY), have been extensively employed for this purpose. These techniques have allowed for the successful elucidation of the stereochemistry of most chiral centers within both the heptapeptide core and the carbohydrate moieties. However, the alpha-carbon on the N-terminal amino acid, denoted as Gl', is an exception, with its R-configuration being established through prior studies.

Glycosidic Linkages and Carbohydrate Moieties

As glycopeptide antibiotics, actinoidins are characterized by the presence of various carbohydrate substituents attached via glycosidic linkages. Glycosylation is a ubiquitous and important modification found across many glycopeptide antibiotic structures. This compound A, for instance, has been identified with four distinct carbohydrate substituents. The specific structures of the disaccharide moieties within actinoidins have been determined through comprehensive examinations, including methylation analysis, hydrolysis, and periodate (B1199274) oxidation studies.

Several specific aminosugars have been identified as components of this compound and its analogues. L-acosamine and L-rhamnose are prominent examples. As noted in structural variations, L-acosamine is present in this compound A, while L-rhamnose is found in this compound A2. Additionally, L-actinosamine has been identified as a constituent sugar in both actinoidins A and B.

The presence of heterodisaccharide structures is a key feature of this compound's carbohydrate composition. For instance, the sugar sequence in this compound A and B includes L-acosamine, D-glucose, D-mannose, and L-actinosamine. Studies on the hydrolysis rates of these glycosidic linkages have shown that L-acosamine is the most susceptible to acid hydrolysis, whereas L-actinosamine exhibits the highest resistance. Further examples from related glycopeptides, such as keratinicyclin B, demonstrate the existence of a glucose-acosamine disaccharide on ring D, contrasting with the glucose-rhamnose disaccharide found in keratinicyclin A. This highlights the diversity and specific arrangements of these heterodisaccharide units.

Advanced Structural Elucidation Methodologies

The determination of the precise molecular architecture of complex natural products like this compound relies heavily on a suite of advanced spectroscopic and crystallographic techniques. These methodologies provide detailed insights into atomic connectivity, spatial arrangements, and the presence of specific functional groups, which are crucial for understanding the compound's properties and biological activity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been a pivotal tool in the structural analysis of Actinoidins A and A2. This technique allows for the detailed mapping of atomic nuclei within a molecule, providing information on their chemical environment and connectivity. For Actinoidins A and A2, 1H NMR was instrumental in their structural characterization. nih.govjst.go.jp NMR experiments were conducted on high-field spectrometers, such as the Bruker Avance III 700 MHz, with chemical shifts typically referenced to solvent peaks like DMSO-d6. nih.gov

Detailed research findings from NMR studies on this compound A and A2 include:

Location of Chlorine and Carbohydrate Substituents : NMR allowed for the precise determination of the single chlorine atom's position at the A3 site and the specific attachment points of the four carbohydrate substituents within this compound A. nih.govjst.go.jp

Structural Differentiation of Analogs : NMR was crucial in identifying the structural difference between this compound A and its analog, this compound A2. This distinction was found to be the presence of L-rhamnose in this compound A2, which replaces L-acosamine found in this compound A. nih.govjst.go.jp

Stereochemical Assignment : The stereochemistry of the chiral centers within both the heptapeptide core and the carbohydrate moieties of these antibiotics was successfully addressed through NMR analysis, with the exception of the α-carbon on the N-terminal amino acid (Gl'), which was previously known to have the R-configuration. nih.govjst.go.jp

2D NMR Techniques (COSY, DQCE, HOHAHA, NOESY)

The complexity of glycopeptide structures like this compound necessitates the use of two-dimensional (2D) NMR techniques, which provide correlations between different nuclei, enhancing resolution and clarifying overlapping signals that are often challenging to interpret in one-dimensional spectra. wikipedia.org For Actinoidins A and A2, various 2D 1H NMR methods were employed:

Correlation Spectroscopy (COSY) : COSY experiments correlate nuclei that are coupled to each other through chemical bonds (scalar coupling or J-coupling), typically over 2-3 bonds. This technique was fundamental in elucidating the connectivity within this compound A and A2. nih.govjst.go.jpwikipedia.orglibretexts.org Double Quantum Filtered COSY (DQF COSY) can further improve spectrum clarity by reducing the intensity of diagonal peaks and altering their lineshape. wikipedia.orggithub.com

Double Quantum Coherence Experiments (DQCE) : These experiments were specifically utilized in the structural analysis of this compound A and A2, contributing to the understanding of their intricate molecular arrangements. nih.govjst.go.jp

Homonuclear Hartmann-Hahn Experiments (HOHAHA) / Total Correlation Spectroscopy (TOCSY) : HOHAHA (also known as TOCSY) identifies all protons within a coupled spin system, providing comprehensive connectivity information within the molecule. This technique was applied to both this compound A and A2. nih.govjst.go.jpwikipedia.org

Nuclear Overhauser Effect Spectroscopy (NOESY) : NOESY is a powerful 2D NMR technique that reveals spatial proximity between protons, even if they are not directly bonded. It does this by exploiting the nuclear Overhauser effect (through-space dipolar couplings). NOESY experiments were performed on this compound A and A2 to gain insights into their three-dimensional structure and stereochemistry. nih.govjst.go.jpwikipedia.orglibretexts.orgcam.ac.ukslideshare.net

Mass Spectrometry (e.g., HPLC-ESI-MS)

Mass spectrometry (MS) plays a crucial role in the structural elucidation and determination of the configuration of complex molecules, including glycopeptide antibiotics. rsc.org High-Performance Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (HPLC-ESI-MS) is a particularly effective hyphenated technique. It combines the high-resolution separation capabilities of HPLC with the high mass accuracy and sensitivity of MS. creative-biolabs.com

This technique is widely used for:

Intact Mass Determination : HPLC-ESI-MS is employed to determine the intact mass of complex peptides and proteins, or for in-depth analysis of mixtures. creative-biolabs.com

Characterization of Glycopeptide Complexes : Liquid chromatography-mass spectrometry (LC-MS) and high-resolution tandem mass spectrometry (MS/MS) have been successfully used to characterize glycopeptide antibiotic complexes, such as kineomicins, which are structurally related to this compound. nih.gov

Fragment Analysis : ESI-MS can provide characteristic ion patterns. For example, a related compound, actinomycin D, shows intense ions at m/z 1255.22 [M+H]+ and 1277.38 [M+Na]+. researchgate.net This type of fragmentation data is critical for confirming structural elements.

Quantitative Analysis : HPLC-ESI-MS/MS methods can be developed for the accurate detection and quantification of compounds, even in complex biological matrices, by prelabeling and enzymatic digestion. nih.gov

X-ray Crystallography for Complex Structures

X-ray crystallography is considered the technique of choice for determining the precise crystallographic structures of molecules, providing a three-dimensional image of atomic arrangements. nih.govcosmosmagazine.com For complex structures like glycopeptide antibiotics, X-ray crystallography has been utilized to determine their absolute configuration. rsc.org While direct X-ray crystallographic data for this compound A or A2 is not extensively detailed in the provided literature, the technique has been applied to related glycopeptides and the enzymes involved in their biosynthesis. For instance, crystal structures of cytochrome P450 enzymes involved in the cyclization of glycopeptide antibiotics (e.g., A47934, which is structurally related to this compound) have been determined, providing insights into the structural basis of their formation. acs.orgbeilstein-journals.org

Vibrational Spectroscopy (Raman, IR)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides complementary information about the molecular vibrations within a compound, serving as a "molecular fingerprint" to reveal structural and compositional details. nih.govnanografi.comedinst.com

Infrared (IR) Spectroscopy : IR spectroscopy measures the absorption of specific wavelengths of infrared light by a molecule, leading to vibrations that are detected as absorption peaks. It is particularly sensitive to anti-symmetric vibrations that induce a change in the molecule's dipole moment. IR is well-suited for identifying polar functional groups such as O-H, N-H, and C=O. nih.govnanografi.comedinst.comksu.edu.sauni-siegen.de

Raman Spectroscopy : Raman spectroscopy, conversely, measures the inelastic scattering of light, where the scattered light undergoes a frequency shift corresponding to the vibrational modes of the molecule. This technique is sensitive to symmetric vibrations that alter the molecule's polarizability and is more effective for characterizing nonpolar bonds like C=C and C-H. nih.govnanografi.comedinst.comksu.edu.sauni-siegen.de

Together, IR and Raman spectroscopy can identify the presence of known compounds, determine the functional groups and likely structure of unknown compounds, and provide insights into bond properties like strength and force constants. nanografi.comuni-siegen.de While specific IR or Raman spectroscopic data for this compound A or A2 were not found in the provided research, these techniques are generally applicable for the comprehensive vibrational characterization of complex organic molecules.

Electronic and Magnetic Spectroscopic Characterization (UV-Vis, MCD, EPR)

Electronic and magnetic spectroscopic techniques offer further insights into the electronic structure and magnetic properties of compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, providing information about electronic transitions within a molecule, particularly those containing chromophores. For example, actinomycin D, a compound related to this compound, exhibits characteristic maximal absorbance peaks at 241 nm (shoulder) and 443 nm in methanol, indicating the presence of its phenoxazinone chromophore. researchgate.net While specific UV-Vis data for this compound A or A2 were not detailed, such measurements would be crucial for characterizing their chromophoric components.

Magnetic Circular Dichroism (MCD) : MCD spectroscopy measures the differential absorption of left and right circularly polarized light in the presence of a magnetic field. This technique is highly sensitive to the electronic structure and can provide information about excited states and the symmetry of molecules. No specific research findings or applications of MCD spectroscopy for this compound were found in the provided information.

Electron Paramagnetic Resonance (EPR) Spectroscopy : EPR (also known as Electron Spin Resonance or ESR) spectroscopy detects species with unpaired electrons. It is a quantum resonance phenomenon used to study the electronic structure and dynamics of paramagnetic centers. cia.gov However, no specific application or data regarding EPR spectroscopy for this compound was identified in the provided search results.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 16132298 |

| This compound A | 16132043 |

Data Table: General Properties of this compound A

| Property | Value | Source |

| Chemical Formula | C84H94ClN9O31 | univ-lille.fr |

| Monoisotopic Mass | 1759.574425045 g/mol | univ-lille.fr |

| Category | Glycopeptide Antibiotic | univ-lille.frmedchemexpress.comtargetmol.com |

| Produced by | Nocardia sp. | univ-lille.frmedchemexpress.com |

| Activity | Antimicrobial (against Gram-positive bacteria) | univ-lille.frmedchemexpress.comtargetmol.com |

| Classification | Type II Glycopeptide Antibiotic | acs.orgacs.org |

Molecular Mechanism of Action

DNA Interaction and Binding

Actinoidin-A, like other actinomycins, exerts its effects through direct interaction with the DNA molecule. wikipedia.org This interaction is multifaceted, involving intercalation into the DNA duplex, sequence-specific binding, and engagement with non-canonical DNA structures.

A fundamental aspect of this compound-A's mechanism of action involves its ability to intercalate into the DNA double helix. wikipedia.org This process, exemplified by Actinomycin (B1170597) D, entails the insertion of the compound's planar phenoxazinone chromophore between adjacent DNA base pairs. nih.govwikipedia.orguni.lu The two cyclic pentapeptide lactone rings, which are part of the this compound-A structure, are positioned within the minor groove of the DNA helix around the intercalated phenoxazinone ring. wikipedia.orgauroramedbiochem.com This intercalation stabilizes the DNA-RNA complex and physically obstructs the unwinding of the DNA double helix, a critical step for various cellular processes. wikipedia.orgciteab.com The intercalation process involves the transfer of the intercalating molecule from an aqueous environment to the hydrophobic space situated between two neighboring DNA base pairs. uni.lu

The binding of this compound-A, and its analogue Actinomycin D, to DNA is not random but exhibits a notable sequence specificity. uni.luciteab.com These compounds preferentially target guanine-cytosine (GC)-rich regions within the DNA. uni.luciteab.com More precisely, Actinomycin D has been shown to target GpC steps on duplex DNA. nih.govauroramedbiochem.com This specificity is attributed to the formation of strong hydrogen bonds between the drug and deoxyguanosine residues in the DNA. nih.govlabome.com The distinct planar structure of Actinomycin D facilitates specific binding to guanine-cytosine rich regions, thereby influencing reaction kinetics and transcriptional fidelity. citeab.com

Beyond canonical B-DNA, this compound-A (via its analogue Actinomycin D) has been demonstrated to interact with non-canonical DNA structures, specifically G-quadruplex DNA. G-quadruplexes are four-stranded nucleic acid structures formed from guanine-rich DNA or RNA sequences, characterized by stacked tetrads of guanines linked by Hoogsteen hydrogen bonds. Actinomycin D binds to and induces changes in both the structure and stability of these G-quadruplex DNA forms. Research indicates that the phenoxazinone ring of Actinomycin D may engage in a stacking interaction on the G-tetrad, rather than intercalating between adjacent G-tetrads, when interacting with G-quadruplexes. For instance, Actinomycin D interacts with the oncogenic c-Myc promoter G-quadruplex through a surface end stacking interaction, leading to a mixed-type conformation of the G-quadruplex. This interaction can selectively inhibit the elongation of oligonucleotides containing the c-Myc promoter G-quadruplex sequence.

The binding of Actinomycin D to G-quadruplex DNA has been characterized by specific thermodynamic parameters, as summarized in the table below.

| Parameter | Value | Unit | Reference |

| Intrinsic Association Constant (strand) | ~2 × 10⁵ | M⁻¹ | |

| Molecularity | 2:1 | (Drug:DNA) | |

| Binding Enthalpy | ~ -7 | kcal/mol | |

| Melting Temperature (Na⁺ G-quadruplex) | 60 | °C | |

| Melting Temperature (K⁺ G-quadruplex) | 68 | °C | |

| Melting Temperature (ActD-bound G-quadruplex) | ~79 | °C |

Inhibition of Macromolecular Synthesis

The DNA binding of this compound-A leads directly to its inhibitory effects on essential cellular processes, particularly the synthesis of RNA. wikipedia.org

This compound-A is a potent inhibitor of RNA synthesis. wikipedia.org Its inhibitory action is primarily achieved by preventing the transcription of genetic information. wikipedia.org By intercalating into the DNA double helix, this compound-A (similar to Actinomycin D) forms a stable complex with DNA, which physically impedes the progression of RNA polymerase along the DNA template. wikipedia.orguni.luciteab.com This interference with RNA synthesis is crucial for its antibiotic and antineoplastic properties, as it prevents the transcription of genetic information necessary for cell proliferation. wikipedia.org At lower concentrations, Actinomycin D demonstrates a selective inhibition of ribosomal RNA (rRNA) synthesis. uni.lu This disruption of transcription effectively modulates gene expression at a fundamental level. citeab.com

The inhibition of RNA synthesis by this compound-A is directly linked to its interaction with DNA-dependent RNA polymerase (DdRP). wikipedia.org DNA-dependent RNA polymerase is the enzyme responsible for catalyzing the synthesis of RNA from a DNA template. This compound-A, by binding to DNA, interferes with the action of this enzyme, thereby disrupting the transcription process. wikipedia.orgciteab.com The formation of a stable complex between this compound-A and DNA prevents the necessary unwinding of the DNA double helix, which is a prerequisite for DNA-dependent RNA polymerase activity. wikipedia.org This ultimately leads to the stabilization of the DNA-RNA complex, effectively preventing the elongation of RNA chains. citeab.com

Consequences for Genetic Information Transcription

This compound-A exerts its primary biological effect by intercalating into the DNA helix. ontosight.ai This intercalation process involves the insertion of the phenoxazinone chromophore between guanine-cytosine (GpC) base pairs of the DNA. nih.gov Following DNA intercalation, this compound-A inhibits RNA synthesis by binding to DNA-dependent RNA polymerase. ontosight.ai This interference with RNA polymerase effectively blocks the transcription of genetic information, a crucial process for the proliferation and survival of cells, including bacterial and cancer cells. ontosight.ainih.gov Transcription is the fundamental biological process where the genetic information encoded in DNA is copied into an RNA molecule, serving as an intermediary step in gene expression for protein synthesis. studymind.co.ukkhanacademy.orgbasicbiology.netlibretexts.org

Secondary Biochemical Effects

Modulation of Topoisomerase Activity (related to Actinomycin D)

Actinomycin D (ActD), a closely related compound within the actinomycin group, is known to modulate the activity of topoisomerases. nih.gov Topoisomerases are essential enzymes that regulate DNA topology by catalyzing the breakage and rejoining of DNA strands. nih.gov Actinomycin D stabilizes the cleavable complexes formed between topoisomerases I and II and DNA. nih.gov In this mechanism, the phenoxazone ring of Actinomycin D positions itself between GpC base pair sequences in the DNA, while its polypeptide lactone rings occupy a site within the minor groove of the DNA helix or penetrate the region where topoisomerase binds to DNA. nih.gov This stabilization extends the half-life of the covalent topoisomerase-DNA complex, thereby impeding DNA replication and transcription. nih.gov

Photodynamic Activities and Free Radical Formation

Actinomycin D has been observed to exhibit photodynamic activity and induce free radical formation. nih.gov These activities are considered important factors influencing the drug's biological effects. nih.gov Photodynamic activity refers to the photosensitized induction of free radicals in DNA, a process that can lead to oxidative damage. nih.gov The generation of reactive oxygen species, such as hydroxyl radicals, can contribute to the cytotoxic effects observed with actinomycins. nih.gov

Cellular Target Identification Methodologies

Identifying the cellular targets of bioactive compounds like this compound is a critical step in understanding their mechanisms of action and advancing drug discovery. frontiersin.orgresearchgate.net Various methodologies are employed to elucidate these interactions.

Direct Biochemical Approaches

Direct biochemical methods are designed to identify target proteins that physically bind to small molecules of interest. frontiersin.orgnih.gov These approaches are highly relevant for understanding molecular mechanisms of efficacy or toxicity. nih.gov Key direct biochemical methodologies include:

Biochemical Affinity Purification: This technique involves physically capturing target proteins that interact with the small molecule. nih.gov

Affinity-Based Probes: These probes are designed to directly capture potential target proteins of bioactive compounds. frontiersin.org

Photoaffinity Labeling (PAL): A chemical biology method where a photoreactive probe, often a confirmed-active ligand with a photoactivatable group, is incubated with the biological target and then irradiated. drughunter.com This induces covalent labeling of nearby protein residues, which are subsequently identified, typically through mass spectrometry and peptide mapping. drughunter.comresearchgate.net

Drug Affinity Responsive Target Stability (DARTS): This method assesses the stability of proteins in the presence and absence of a small molecule, inferring target binding based on changes in protein degradation profiles. researchgate.net

Thermal Shift Assays (TSA) / Cellular Thermal Shift Assay (CETSA): These techniques measure changes in protein thermal stability upon ligand binding, indicating direct interaction. researchgate.net

Genetic Interaction and Proteomic Profiling Methods

These methodologies provide complementary insights into cellular targets by examining the broader cellular responses to small molecules.

Genetic Interaction Methods: These approaches leverage genetic perturbations to identify targets. nih.gov By combining small-molecule and RNA interference (RNAi) perturbations, researchers can identify similar cellular phenotypes, suggesting shared pathways or targets. nih.gov Genome-wide RNAi screens can reveal phenotypes similar to those induced by small molecules, or more focused RNAi reagents can be used to identify pathway members that alter a small molecule's effects. nih.gov Genetic manipulation can also involve modulating presumed cellular targets to observe changes in small-molecule sensitivity. nih.gov Network analysis methods, such as Genetic Interaction Network-Assisted Target Identification (GIT), integrate fitness defect data with genetic interaction networks to identify drug targets by evaluating the correlation between a gene's fitness defect and its neighbors' fitness defects in the network. plos.org

Proteomic Profiling Methods: These involve analyzing global protein expression changes and post-translational modifications in response to small molecule treatment. rapidnovor.comfrontiersin.org Techniques such as two-dimensional difference gel electrophoresis (2D DIGE) can be used to compare protein expression patterns among different compounds, aiding in target identification. nih.gov High-throughput proteomic analyses, including mass spectrometry and antibody microarrays, offer broad protein profiling and can be followed by targeted immunoassays (e.g., ELISA, Western blotting, immunohistochemistry) for in-depth characterization of specific targets and their subcellular localization. rapidnovor.com Immunoprecipitation and proximity ligation assays (PLA) are also used to investigate protein-protein interactions modulated by small molecules. rapidnovor.com

Computational Inference for Target Prediction

Computational inference plays an increasingly vital role in modern drug discovery and development, offering efficient and cost-effective alternatives or complements to traditional high-throughput screening (HTS) methods. cmu.edufrontiersin.org These computational approaches aim to identify the binding targets of small molecules, predict drug-target interactions (DTIs), and estimate binding affinities, thereby narrowing down the vast chemical space for potential drug candidates. cmu.edufrontiersin.orgnih.gov

Common computational methods employed for target prediction include:

Computational Structural Docking: This involves simulating the binding of small molecules to the molecular structure of proteins to estimate the fitness of their interaction. cmu.edu

Machine Learning and Deep Learning Approaches: These data-driven techniques analyze large datasets, such as gene expression profiles (e.g., LINCS data), to predict drug targets based on learned patterns and features. cmu.edufrontiersin.orgucf.edu Such methods can achieve high accuracy in identifying promising drug candidates by modeling drug-protein interactions. ucf.edu

Ligand-based and Target-based Approaches: Ligand-based methods infer targets based on the similarity of a compound to known ligands, while target-based methods utilize the structural or sequence information of the target protein. nih.gov

Structure Activity Relationship Sar Studies and Analogues

Impact of Core Peptide Modifications on Biological Activity

The peptide core, or aglycone, of glycopeptide antibiotics is notably difficult to modify due to its inherent structural rigidity and the extensive network of cross-links. wikipedia.org In Type I and Type II glycopeptide antibiotics, which encompass actinoidin-type compounds, five out of the seven amino acid residues within the core are cross-linked. wikipedia.org This high degree of cross-linking is crucial for maintaining the constrained structure necessary for their antibacterial activity. wikipedia.org Despite the synthetic complexities, modifications to this core can lead to altered or improved biological activities, sometimes even making the central interaction with the target less critical for antibacterial efficacy. wikipedia.org Post-translational modifications (PTMs) occurring at specific amino acid side chains or peptide linkages, often enzymatically mediated, are known to influence the protein's activity, localization, and interactions. mims.com

Role of Glycosylation in Molecular Function

Effects of Specific Sugar Moieties

The specific sugar moieties attached to this compound and other glycopeptide antibiotics play a crucial role in their biological activity. For instance, this compound A and B are known to be modified with α-L-actinosamine. nih.gov In other glycopeptides, such as avoparcins, galacardins, and helvecardins, α-L-ristosamine is a common modifying sugar. nih.gov Research on anthracycline antibiotics, which also possess sugar moieties essential for their activity, demonstrates that modifications to these sugars can significantly enhance drug recognition at the target level. nih.gov The cytotoxic and antitumor activities of disaccharide analogs of idarubicin, for example, are highly dependent on the optimal (axial) orientation of the second sugar residue. nih.gov Furthermore, differential methylation of glycosides has been shown to influence the bioactivity of compounds like spinosyns. nih.gov

Influence of Halogenation on Molecular Properties and Activity

The incorporation of halogen atoms, such as chlorine, into the structure of glycopeptide antibiotics like this compound can profoundly alter their molecular properties and biological activity. ebi.ac.uklabsolu.ca Halogenation is a widely utilized strategy in chemical biology and rational drug design to improve critical parameters such as binding affinity and solubility. mcmaster.camims.com The introduction of electron-withdrawing halogen atoms can increase the reactivity of organic compounds. gprareearth.com While chlorination in glycopeptides has not been extensively studied, it is hypothesized to enhance dimerization, a process that could positively contribute to antimicrobial activity. ebi.ac.uk Furthermore, halogens can participate in non-covalent interactions, specifically halogen bonding, which can structurally influence the binding of peptides and proteins to DNA or RNA. mcmaster.camims.com

Synthesis of Structural Analogues and Hybrid Molecules

The development of hybrid molecules represents a modern trend in medicinal chemistry, involving the merger of two distinct molecules to create a single entity with enhanced potency, specificity, and stability. This strategy aims to combine the advantages of different pharmacophore groups or to introduce additional functionalities into known drug molecules. Molecular hybrid synthesis offers a robust and convergent approach, allowing for the rapid and accurate creation of novel drug candidates.

Chemical Synthesis of this compound Fragments

The chemical synthesis of fragments corresponding to this compound antibiotics has been a subject of research, particularly focusing on their glycopeptide nature. Prototypes of glycopeptide fragments of this compound antibiotics have been successfully synthesized. targetmol.comontosight.ai A pivotal aspect of this synthesis involves the use of an L-acosaminyl-D-glucose-containing heterodisaccharide, which is linked to 4-hydroxyphenylglycine (HPG). targetmol.comontosight.ai

The synthetic pathway typically includes the coupling of a suitably protected D-glucopyranosyl bromide with a blocked amino acid. This coupling step is followed by selective deprotection of the D-glucopyranosyl moiety at its C-2 position. Subsequently, a stereospecific attachment of the acosaminyl unit is performed to yield the desired heterodisaccharide-containing peptide fragments. ontosight.ai This approach allows for the systematic construction of key structural elements of this compound, providing insights into its complex molecular architecture.

Semisynthetic Derivatives and Bioactivity Modulation

This compound is classified as a glycopeptide antibiotic, a class characterized by highly cross-linked heptapeptide (B1575542) cores often decorated with various sugar moieties. researchgate.netwikipedia.org These antibiotics exert their effect by binding to the D-Ala-D-Ala termini of peptidoglycan precursors, thereby inhibiting bacterial cell wall synthesis. wikipedia.org

The development of semisynthetic derivatives is a common strategy within the glycopeptide class to modulate bioactivity, enhance therapeutic properties, and overcome bacterial resistance. For instance, in the broader context of glycopeptide antibiotics, semisynthetic derivatives such as telavancin, dalbavancin, and oritavancin (B1663774), derived from natural glycopeptides like vancomycin (B549263) or A40926, have demonstrated improved activity, including against vancomycin-resistant strains. wikipedia.org These modifications often involve the introduction of lipophilic moieties, which can enhance membrane anchoring and improve binding affinity to the target.

While general strategies for modifying glycopeptide antibiotics include peripheral modifications of the aglycone, N- and C-terminal alterations, and diverse glycosylation patterns, specific detailed research findings on this compound's own semisynthetic derivatives and their direct bioactivity modulation are not extensively documented in the available literature. However, the principles applied to other glycopeptides, aiming to improve the therapeutic index and combat resistance, are broadly applicable to this compound. wikipedia.org Research in this area typically explores how chemical alterations to the core structure or its appended sugar units can lead to compounds with altered potency, spectrum of activity, or pharmacokinetic properties.

Development of Modified this compound Scaffolds for Research Applications

The development of modified scaffolds based on complex natural products like this compound is a critical area in chemical biology and drug discovery. A "scaffold" in this context refers to the core chemical structure that can be systematically modified to generate new compounds with desired properties. For glycopeptide antibiotics, the inherent structural rigidity and extensive cross-linking of the aglycone core present significant challenges for direct chemical modification.

Therefore, research applications often focus on strategies that involve peripheral modifications of the this compound scaffold, including alterations to its N- and C-termini and the appended sugar residues. wikipedia.org These chemical derivatization strategies aim to:

Explore Structure-Activity Relationships (SAR): By systematically altering parts of the this compound scaffold, researchers can gain a deeper understanding of which structural features are essential for its biological activity and mechanism of action.

Improve Therapeutic Properties: Modifications can be designed to enhance various pharmacological parameters, such as bioavailability, target specificity, and potentially extend the compound's half-life in biological systems.

Overcome Resistance Mechanisms: As bacteria develop resistance to existing antibiotics, modifying the core scaffold can lead to new compounds that circumvent these resistance pathways. This involves understanding the molecular interactions of this compound with its target and designing changes that restore or enhance binding affinity.

Develop Targeted Therapies: Insights from scaffold modifications can guide the design of more selective agents with reduced off-target effects, which is particularly relevant for compounds with broad biological activities.

The ongoing research into glycopeptide antibiotics, including this compound, seeks to address the formidable challenges of chemical synthesis and to generate novel compounds capable of confronting the escalating threat of antimicrobial resistance. This involves a comprehensive understanding of their biosynthesis and molecular mechanisms to facilitate the rational design of new therapeutic agents.

Advanced Research Methodologies Applied to Actinoidin Studies

Computational and Theoretical Chemistry Approaches

Computational and theoretical chemistry play a crucial role in understanding the fundamental properties and interactions of complex molecules like Actinoidin and other glycopeptide antibiotics. These methods offer insights that complement experimental studies, especially concerning electronic structure, dynamics, and reaction pathways.

Density Functional Theory (DFT) for Electronic Structure and Bonding Analysis

Density Functional Theory (DFT) is a widely employed computational quantum mechanical method used to investigate the electronic structure and bonding characteristics of molecules. For glycopeptide antibiotics, DFT calculations have been instrumental in analyzing their three-dimensional structures and corresponding spectroscopic properties. rsc.orgnih.govgoogle.com For instance, DFT, often with functionals like B3PW91 and basis sets such as 6-31++G(d,p), has been used to optimize the conformations of glycopeptides like vancomycin (B549263), providing insights into their structural behavior. nih.gov DFT is also applied to assess physical characteristics such as HOMO-LUMO gap energy and electrostatic potential, which are crucial for understanding chemical reactivity and stability. google.comacs.org Comparisons between theoretical calculations and experimental data, such as those from X-ray crystallography, have shown reasonable agreement, validating the use of DFT for interaction energy calculations in large molecular complexes like glycopeptide antibiotics and their ligands. targetmol.com

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular Dynamics (MD) simulations are powerful computational techniques used to simulate the dynamic behavior of molecular systems over time, offering in-depth insights into protein-ligand interactions. researchgate.netmedchemexpress.comnih.govnih.govnih.gov For glycopeptide antibiotics, MD simulations have been extensively used to study their binding interactions with bacterial peptidoglycan (PG), the primary target in bacterial cell wall biosynthesis. medchemexpress.comnih.govnih.gov

Research on glycopeptide antibiotics like oritavancin (B1663774) and vancomycin has utilized explicit solvent MD simulations, steered MD simulations, and umbrella sampling to characterize secondary-binding sites and the nature of interactions (hydrophobic, electrostatic, van der Waals, hydrogen bonding) with PG. medchemexpress.comnih.govnih.gov These simulations can reveal how structural modifications in glycopeptides influence their binding affinity and antibacterial activity. For example, MD simulations have shown that the enhanced binding of oritavancin to PG is due to increased hydrophobic and electrostatic interactions, rather than solely the number of hydrogen bonds. nih.gov Similarly, studies on vancomycin and its aspartate-substituted analogue (VD) have used MD to analyze binding stability, root-mean-square deviation (RMSD), 2D contour plots, and hydrogen bond analysis, correlating computational findings with observed antimicrobial activities. medchemexpress.comnih.gov

An example of molecular dynamics findings for vancomycin binding stability is presented in the table below:

Table 1: Molecular Dynamics Simulation Results for Vancomycin-Peptidoglycan Complexes

| Complex | Average Hydrogen Bonds | Binding Free Energy (ΔGbind) (kJ/mol) | Van der Waals Contribution (ΔEvdw) | Electrostatic Energy Contribution (ΔEele) |

| VN-Ala (Vancomycin - D-Ala-D-Ala) | 5 | Most stable | - | - |

| VD-Lac (Aspartate-substituted Vancomycin - D-Ala-D-Lac) | - | -4.71 (more stable than VN-Lac) | - | - |

| VN-Lac (Vancomycin - D-Ala-D-Lac) | - | Least stable | - | - |

| VD-Ala (Aspartate-substituted Vancomycin - D-Ala-D-Ala) | 2 | -6.22 (more stable than VD-Lac) | - | - |

Note: Data for ΔEvdw and ΔEele were not explicitly provided in a comparative numerical format for all complexes in the source, only that they contribute to ΔGbind. nih.gov

Quantum Mechanical Calculations for Reaction Mechanisms

Quantum mechanical (QM) calculations are fundamental for investigating chemical reaction pathways, including transition state energies and connected equilibria. beilstein-journals.org While direct studies on this compound's specific reaction mechanisms using QM are not detailed in the provided search results, QM simulations have been applied to understand the structure and binding of glycopeptide antibiotic aglycons to cell wall analogues. beilstein-journals.org These calculations provide insights into how glycopeptides interact with their targets at an atomic level, which is crucial for understanding their inhibitory mechanisms. QM/MM (Quantum Mechanics/Molecular Mechanics) simulations, which combine QM for the reactive region with MM for the rest of the system, are particularly useful for studying enzyme-catalyzed reactions and complex biological processes, offering detailed information on reaction mechanisms.

Modeling of Solvation Effects and Relativistic Contributions

The behavior of molecules in solution is significantly influenced by solvation effects. Computational models, such as the Polarizable Continuum Model (PCM), are used to account for the solvent's influence on molecular properties and interactions. For large and complex molecules like glycopeptide antibiotics, accurately modeling solvation is essential for realistic simulations of their biological activity.

Relativistic contributions, while often more pronounced for heavy elements, can also be considered in highly accurate quantum chemical calculations for complex organic molecules. These effects can influence electronic structure and bonding, and their inclusion can lead to more precise predictions of molecular properties. While the direct impact of relativistic effects on this compound itself is not specifically detailed in the provided results, their consideration in general computational chemistry studies of complex molecules ensures higher accuracy, especially when dealing with spectroscopic properties or heavy atoms within the molecular structure.

Biochemical and Biophysical Characterization Techniques

Biochemical and biophysical techniques are indispensable for experimentally characterizing the properties of this compound and elucidating its mechanism of action. These methods provide empirical data that validate and guide theoretical studies.

In Vitro Assays for Mechanism of Action Elucidation

In vitro assays are crucial for understanding the mechanism of action of antibiotics like this compound. These assays involve studying the compound's effects on biological processes outside a living organism, typically in a controlled laboratory setting. rsc.orgacs.org

For glycopeptide antibiotics, in vitro studies have extensively investigated their inhibition of bacterial cell wall peptidoglycan synthesis. rsc.orgacs.org This mechanism typically involves binding to the D-Ala-D-Ala terminus of the peptidoglycan precursor, which prevents the transpeptidation reaction necessary for cell wall cross-linking. In vitro assays can characterize the activity of enzymes involved in glycopeptide biosynthesis, such as nonribosomal peptide synthetases (NRPSs) and cytochrome P450 (Oxy) enzymes, which are responsible for assembling the heptapeptide (B1575542) core and performing cyclization reactions, respectively. researchgate.netrsc.orgacs.org

Specific in vitro assays, such as pyrophosphate (PPi) release assays, are used to monitor the activation rates of adenylation (A) domains within NRPSs, revealing their selectivity for amino acid building blocks. rsc.orgacs.org Activity assays for Oxy enzymes, often conducted by cleaving peptides from peptidyl carrier protein (PCP) constructs and analyzing them via HPLC-MS, help understand the cyclization steps crucial for the antibiotic's activity. These assays provide direct evidence of how this compound and related glycopeptides exert their antibacterial effects by interfering with essential bacterial processes.

Quantitative Proteomics for Protein-Small Molecule Interactions

Quantitative proteomics is a powerful approach used to identify and quantify protein-small molecule interactions within complex biological systems. Techniques such as Stable Isotope Labeling of Amino Acids in Cell Culture (SILAC) and Isotope Coded Affinity Tags (ICAT) enable the unbiased, sensitive, and comprehensive determination of small molecule-protein interactions. elifesciences.orgyoutube.com While specific quantitative proteomics studies directly focused on this compound are not extensively documented, these methodologies are broadly applicable to understanding how glycopeptide antibiotics, including this compound, interact with their protein targets within bacterial cells, such as those involved in cell wall biosynthesis. This allows for the identification of direct binding partners and the assessment of binding parameters.

Affinity Chromatography for Direct Target Identification

Affinity chromatography is a classical yet highly effective method for identifying the direct protein targets of small molecules. This technique involves immobilizing the small molecule (or a derivative thereof) onto a chromatography matrix, which then selectively captures proteins that bind to it from a complex mixture, such as a cell lysate. uninsubria.it

A notable application of affinity chromatography in this compound research involves the isolation and purification of its analogs. For instance, this compound A2, a novel glycopeptide produced by an unidentified Nocardia sp., was successfully isolated using a specific glycopeptide affinity column. This column, referred to as Affigel-10-D-Ala-D-Ala, was instrumental in separating this compound A2 from other compounds, demonstrating its utility in purifying specific glycopeptide antibiotics based on their binding characteristics. nih.govresearchgate.netmedchemexpress.com This method exploits the high affinity of glycopeptides for D-Ala-D-Ala termini, which is their known target in bacterial cell wall synthesis. nih.gov

Crystallography and Molecular Docking for Binding Mode Analysis

Crystallography: X-ray crystallography is fundamental for determining the three-dimensional atomic structures of proteins and small molecules, providing insights into their precise binding modes. For glycopeptide antibiotics like this compound, crystallography has been crucial in elucidating their complex structures and understanding how they interact with their targets. This compound is classified as a type II glycopeptide, characterized by specific structural features, and its structure elucidation, similar to other glycopeptides, relies on techniques including X-ray crystallography. acs.orgrsc.orgacs.orgacs.org For example, crystallography has been used to determine the structure of adenylation domains from glycopeptide biosynthetic pathways in complex with amino acid substrates, offering insights into substrate recognition and binding. acs.org

Molecular Docking: Molecular docking is a computational technique that predicts the preferred binding orientation and affinity of a small molecule (ligand) within the active site of a target macromolecule, typically a protein. medchemexpress.comepo.orgnih.govregulations.gov This method is widely used in drug discovery to explore potential interactions, predict binding mechanisms, and optimize ligand structures. While direct molecular docking studies specifically on this compound are not explicitly detailed in the provided search results, this in silico approach is invaluable for analyzing the binding modes of complex natural products like this compound with their target proteins, complementing experimental crystallographic data to provide a comprehensive understanding of their molecular recognition.

Genetic and Molecular Biology Tools

Genetic and molecular biology tools are indispensable for understanding the biosynthesis, regulation, and mechanism of action of natural products like this compound. These tools allow for targeted manipulation of producer organisms and analysis of gene expression.

Gene Knockout and Overexpression Studies in Producer Strains

Gene knockout and overexpression studies involve selectively inactivating or enhancing the expression of specific genes within the producer organism. These manipulations are crucial for dissecting biosynthetic pathways, identifying regulatory elements, and improving the yield of secondary metabolites. elifesciences.orgresearchgate.netnih.govplos.orgnih.govnih.govbiorxiv.org

In the context of glycopeptide antibiotics, which include this compound, such studies have been employed to understand their biosynthesis and self-resistance mechanisms. For example, in studies related to glycopeptide biosynthesis, specific genes (e.g., dbv3 or dbv4) in producer strains have been targeted for knockout using methods involving apramycin (B1230331) resistance genes. uninsubria.it Conversely, gene overexpression, often facilitated by strong promoters, can be used to enhance the production of specific enzymes or entire biosynthetic pathways, potentially leading to increased yields of compounds like this compound. uninsubria.itgoogle.com The activation of "silent" gene clusters in related Amycolatopsis species, which produce other glycopeptides like ristomycin, through the introduction of transcriptional activators (e.g., the bbr gene), illustrates the potential of overexpression studies to unlock the production of new or improved antibiotics. nih.gov

Directed Evolution of Biosynthetic Enzymes

Directed evolution is a powerful strategy that mimics natural selection in a laboratory setting to improve or alter the function of enzymes. This involves generating libraries of enzyme variants through mutagenesis and then selecting for desired characteristics, such as enhanced catalytic activity, altered substrate specificity, or improved stability. nih.govikifp.edu.plnih.govnobelprize.org

For complex natural products like this compound, whose biosynthesis involves multi-enzyme pathways, directed evolution can be applied to tailor biosynthetic enzymes. This approach is particularly valuable for modifying existing pathways to produce novel analogs or to increase the efficiency of production. While specific directed evolution studies on this compound biosynthetic enzymes are not detailed in the provided information, the methodology is actively applied to glycopeptide biosynthesis to expand chemical diversity and overcome limitations of natural enzymes. uninsubria.itacs.org This includes efforts to generate new compounds through gene mutation, deletion, replacement, and introduction into natural product-producing bacteria. acs.org

Transcriptional and Translational Profiling

Transcriptional and translational profiling techniques provide comprehensive, genome-wide insights into gene expression at both the mRNA (transcription) and protein synthesis (translation) levels. Techniques like RNA sequencing (for transcriptional profiling) and ribosome profiling (for translational profiling) allow researchers to identify changes in gene expression patterns in response to various stimuli or genetic manipulations. researchgate.netacs.orgacs.orgresearchgate.netnobelprize.orggoogle.com

Future Research Directions and Unexplored Biotechnological Potential

Discovery of Novel Actinoidin Analogues and Derivatives

The discovery of novel this compound analogues and derivatives is a key area for future exploration, aiming to enhance its therapeutic index and expand its range of applications.

Synthetic biology offers a powerful approach to generate novel this compound variants by systematically manipulating its biosynthetic pathways acs.orgnih.goventrechem.com. This involves engineering the genes responsible for producing the core scaffold and the various tailoring enzymes that modify the molecule acs.org. For instance, in glycopeptide antibiotic (GPA) biosynthesis, the non-ribosomal peptide synthetase (NRPS)-mediated synthesis of a linear heptapeptide (B1575542) precursor is followed by an oxidative peptide cyclisation cascade researchgate.net. By altering the selectivity of adenylation (A)-domains in NRPS machinery, it may be possible to incorporate different amino acid residues, leading to new bioactive peptides researchgate.net. Advanced genetic tools, such as CRISPR-Cas9, can be employed for precise gene editing in producing organisms like Streptomyces, enabling targeted deletions or substitutions to generate new analogues without introducing foreign genetic material entrechem.com. This approach can lead to the creation of focused libraries of analogues with altered carbohydrate profiles, as sugar-decorating domains are known to modulate drug-target interactions entrechem.com.

A significant portion of the biosynthetic potential of microorganisms remains untapped due to "silent" or "cryptic" biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions google.comgoogle.com. These unactivated BGCs outnumber constitutively active ones by a factor of 5-10 and represent a vast reservoir for discovering novel natural products, including new this compound-like compounds google.com. Methods for activating these silent clusters, such as challenging organisms with elicitors from small molecule libraries, followed by imaging mass spectrometry, can rapidly identify cryptic metabolites google.comgoogle.com. For example, the identification of the keratinimicin BGC, a class II glycopeptide similar to this compound A, highlights the potential of bioinformatic analysis of sequenced genomes to pinpoint such clusters google.comgoogle.com. Future research can focus on developing and applying these genetics-free methods to diverse microorganisms to uncover new this compound analogues.

Deeper Understanding of Molecular Interactions and Cellular Pathways

A more profound understanding of this compound's molecular interactions and its effects on cellular pathways is essential for its development as a research tool and potential therapeutic.

When utilizing this compound as a research tool, a comprehensive investigation into its off-target effects is crucial to ensure the specificity and reliability of experimental findings nih.govnih.gov. Off-target effects arise when a compound interacts with unintended biological targets, which can lead to misinterpretations of its primary mechanism of action or cellular impact drze.de. Future research should leverage both in silico prediction tools and experimental genome-wide identification methods to map potential off-target sites nih.govnih.gov. Quantitative assays, such as amplicon-based next-generation sequencing (NGS), can then be used as a gold standard to assess the true off-target effects at these candidate sites nih.govnih.gov. This rigorous analysis is vital for establishing this compound's utility as a precise molecular probe in biological studies.

Detailed kinetic and thermodynamic studies of this compound's target binding are paramount for elucidating its precise mechanism of action and for guiding rational design efforts nih.govfrontiersin.orgnih.gov. Kinetic parameters, such as association (kon) and dissociation (koff) rates, and the resulting residence time, provide insights into how long the compound interacts with its target, which can be as important as binding affinity in dictating in vivo efficacy nih.govworktribe.com. Thermodynamic studies, including the calculation of binding free energy, offer a deeper understanding of the forces driving the interaction nih.govfrontiersin.org. Molecular dynamics (MD) simulations and other computational approaches are increasingly capable of providing mechanistic and energetic information at an unprecedented level of detail, allowing for the prediction and analysis of these binding parameters nih.govfrontiersin.orgnih.gov. Such studies can reveal the conformational dynamics of the target upon ligand binding and identify key residues involved in the interaction frontiersin.org.

Rational Design of this compound-Based Molecular Probes

The insights gained from understanding this compound's structure, mechanism, and target interactions can be leveraged for the rational design of this compound-based molecular probes nih.govkanazawa-u.ac.jp. These probes are designed to specifically reach and interact with targets of interest in vivo while retaining detectability for a sufficient duration nih.gov. For instance, by understanding the specific binding sites and pathways, researchers can modify this compound to incorporate reporter molecules (e.g., fluorophores, radioisotopes) without compromising its target specificity nih.govoptica.org. Such molecular probes could serve as invaluable tools for visualizing biological processes, identifying novel disease-related targets, or for in vivo imaging in drug discovery and medical research kanazawa-u.ac.jpoptica.org. The rational design process benefits from knowledge of the biological targets and extensive experience in imaging probe development, often employing combinatorial chemistry to generate libraries of compounds for bioactivity testing nih.gov.

Q & A

Basic Research Questions

Q. What are the standard methodologies for characterizing Actinoidin's structural and functional properties in experimental settings?

- Methodological Answer : Utilize spectroscopic techniques (e.g., NMR, FTIR, X-ray crystallography) to determine molecular structure and purity. For functional analysis, employ bioactivity assays (e.g., antimicrobial or enzyme inhibition tests) under controlled conditions. Ensure reproducibility by documenting solvent systems, temperature, and pH in line with protocols from journals like Reviews in Analytical Chemistry . Cross-reference structural data with established databases (e.g., PubChem) to validate findings .

Q. How can researchers optimize the synthesis of this compound to ensure reproducibility across laboratories?

- Methodological Answer : Standardize reaction parameters (e.g., catalyst concentration, reaction time) and validate intermediates via HPLC or TLC. Include detailed stepwise protocols in the Materials and Methods section, adhering to guidelines from Beilstein Journal of Organic Chemistry for clarity . Provide raw spectral data and purity metrics (e.g., % yield, melting point) in supplementary materials to address variability .

Q. What are the critical steps in designing a bioactivity screening protocol for this compound?

- Methodological Answer : Define dose-response ranges using pilot studies and include positive/negative controls (e.g., known inhibitors or solvents). Follow Journal of Adab Al-Rafidayn recommendations to isolate variables (e.g., cell line specificity, incubation time) and minimize confounding factors . Use statistical tools (e.g., ANOVA) to validate significance thresholds .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Conduct meta-analyses to identify variability sources (e.g., assay type, sample purity). Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to assess study design rigor . Compare experimental conditions (e.g., solvent polarity, temperature) and employ computational modeling (e.g., molecular docking) to reconcile mechanistic discrepancies .

Q. What strategies are effective for isolating this compound from complex biological matrices in ecological studies?

- Methodological Answer : Combine extraction techniques (e.g., solid-phase extraction, liquid-liquid partitioning) tailored to this compound’s polarity. Validate recovery rates using spiked samples and LC-MS/MS quantification. Reference Analytical Chemistry guidelines for matrix effect mitigation (e.g., internal standardization) .

Q. How can interdisciplinary approaches resolve uncertainties in this compound’s environmental impact?

- Methodological Answer : Integrate toxicokinetic models (e.g., biodegradation half-life predictions) with field data from contaminated sites. Follow Coursera’s Qualitative Research principles to iteratively refine hypotheses . Use systematic review frameworks (e.g., PRISMA) to synthesize heterogeneous data and identify knowledge gaps .

Data Analysis & Reporting

Q. What statistical models are most robust for analyzing dose-dependent effects of this compound?

- Methodological Answer : Apply nonlinear regression (e.g., sigmoidal curve fitting) for IC50/EC50 calculations. Use Bayesian hierarchical models to account for inter-study variability. Adhere to Reviews in Analytical Chemistry standards for reporting confidence intervals and p-values .

Q. How should researchers document failed experiments or non-reproducible results involving this compound?

- Methodological Answer : Include negative data in supplementary materials with annotations explaining potential causes (e.g., impurity batches, instrumental drift). Follow Group 4 Extended Essays guidelines to discuss uncertainties and refine hypotheses .

Ethical & Compliance Considerations

Q. What ethical frameworks apply to studies involving this compound’s potential biomedical applications?

- Methodological Answer : For in vivo studies, comply with ARRIVE guidelines for animal welfare . For human cell lines, obtain IRB approval and reference NIH’s Human Subjects Research protocols . Disclose conflicts of interest per Reviews in Analytical Chemistry policies .

Tables: Key Experimental Parameters for this compound Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.